1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one

Overview

Description

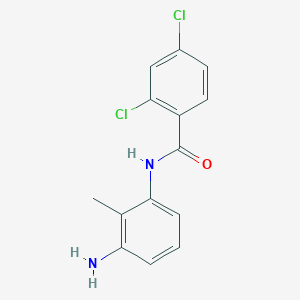

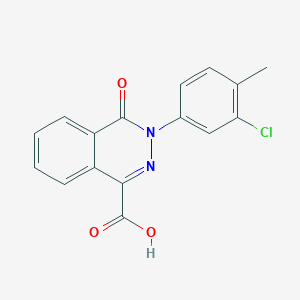

The compound “1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one” belongs to the class of organic compounds known as diazepanes . Diazepanes are compounds containing a diazepane moiety, which is a seven-membered heterocycle with two nitrogen atoms (at positions 1 and 4) and five carbon atoms.

Synthesis Analysis

While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one” are not available, related compounds have been synthesized through various methods. For instance, a study discusses the enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .Scientific Research Applications

Biological Activities and Medicinal Importance

1,4-Diazepines, including compounds like 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, are recognized for their broad spectrum of biological activities. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The significance of 1,4-diazepines in pharmaceutical research is underscored by their potential applications in the development of new therapeutic agents. The ongoing synthesis, reaction studies, and biological evaluations underline their importance in medicinal chemistry, with potential implications for pharmaceutical industries (Rashid et al., 2019).

Environmental Impact and Treatment

The environmental occurrence, fate, and transformation of benzodiazepines, a class to which 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is related, are of significant concern. Studies have explored the persistence of these compounds in water sources and their removal during water treatment processes. The research highlights the challenges posed by the recalcitrant nature of benzodiazepine derivatives in the environment and the necessity for advanced treatment methods to ensure their removal. This research is crucial for understanding the environmental impact of pharmaceutical compounds and developing more effective water treatment technologies (Kosjek et al., 2012).

Pharmacological and Therapeutic Applications

The pharmacological and therapeutic applications of benzodiazepines, including derivatives such as 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one, extend to various medical fields. These compounds are extensively used as sedatives, antianxiety agents, and muscle relaxants. The specificity of benzodiazepines for certain GABA_A receptor subtypes contributes to their therapeutic efficacy and safety profile, making them valuable in treating conditions like anxiety, insomnia, and seizure disorders. The ongoing exploration of benzodiazepine derivatives in clinical settings underscores their significance in contemporary medical practice and the continuous need for research to optimize their use and minimize adverse effects (Brogden et al., 1980).

Safety and Hazards

Future Directions

While specific future directions for “1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one” are not available, research into 1,4-diazepanes is ongoing due to their wide application in the synthesis of natural products and pharmaceuticals . The development of efficient methods for the synthesis of optically pure 1,4-diazepanes remains a challenging task .

Mechanism of Action

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is a highly selective and potent ROCK inhibitor . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours .

Biochemical Pathways

The compound affects the biochemical pathway involving the Rho/Rho-kinase complex . By inhibiting ROCK, it disrupts the normal functioning of this complex, leading to changes in physiological functions such as smooth muscle contractions and neural growth .

Pharmacokinetics

The compound has high intraocular permeability It is known that the compound is well-tolerated and used when other drugs have been proven to be non-effective or cannot be administered .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in intraocular pressure and an increase in flow facility . These effects are beneficial in the treatment of conditions such as glaucoma and ocular hypertension .

properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHFTSDJXTZGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)

![3-[3-(Propan-2-yl)phenyl]benzoic acid](/img/structure/B3167845.png)

![2-[Isonicotinoyl(methyl)amino]acetic acid](/img/structure/B3167873.png)